2-oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agents, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
7-Methylcoumarin: Another methyl derivative with slight variations in its chemical properties.
4-Hydroxy-2-quinolone: A compound with a similar benzopyran core but different functional groups.
Uniqueness
2H-1-Benzopyran-3-carboxamide, 2-oxo-N-1H-1,2,4-triazol-5-yl- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3855-83-2 |
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Molecular Formula |
C12H8N4O3 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-oxo-N-(1H-1,2,4-triazol-5-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C12H8N4O3/c17-10(15-12-13-6-14-16-12)8-5-7-3-1-2-4-9(7)19-11(8)18/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
GESYIKLJGCOHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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